Benfotiamine

説明

Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.

作用機序

Target of Action

Benfotiamine, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase is a thiamine-dependent enzyme that plays a crucial role in the energy metabolism of cells .

Mode of Action

This compound facilitates the action of thiamine diphosphate , a co-factor for the enzyme transketolase . The activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This interaction reduces the production of AGEs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By accelerating the precursors of AGEs towards this pathway, this compound reduces the production of AGEs . Additionally, this compound has been shown to modulate other pathways such as arachidonic acid (AA), nuclear transcription Factor κB (NF-κβ), protein kinase B, mitogen-activated protein kinases (MAPK), and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .

Pharmacokinetics

This compound is practically insoluble in water, organic solvents, or oil . It has a much higher bioavailability than genuine thiamine, making it more suitable for therapeutic purposes . It is believed that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases . It then enters the bloodstream as S-benzoylthiamine, which is converted to thiamine in erythrocytes and in the liver .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in metabolic stress, which benefits vascular complications seen in conditions like diabetes . By reducing the production of AGEs, this compound decreases metabolic stress . It has also been shown to have antioxidant and anti-inflammatory potential in activated immune and glial cells .

生化学分析

Biochemical Properties

Benfotiamine facilitates the action of thiamine diphosphate, a co-factor for the enzyme transketolase . The activation of transketolase enzyme accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway, thereby reducing the production of AGEs .

Cellular Effects

This compound has demonstrated neuroprotective properties . It has potential protective effects against dopamine neuron damage in a Parkinson’s disease animal model . This compound administration improved motor function and protected against dopaminergic neuron degeneration .

Molecular Mechanism

This compound exerts its effects at the molecular level by facilitating Nrf2 movement to the nucleus, upregulating antioxidant genes and enzymes while mitigating oxidative damage . This elucidates this compound’s neuroprotective effects via Nrf2-mediated antioxidant mechanisms and gene expression modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to increase mitochondrial glucose oxidation in myotubes and downregulate NOX4 expression . This indicates that this compound can have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has shown to protect against dopaminergic neuron degeneration . The study indicated a partial recovery in Tyrosine Hydroxylase expression and dopamine levels with this compound administration .

Metabolic Pathways

This compound is involved in glucose metabolism . Its active form, thiamine diphosphate, serves as a key coenzyme for enzymes involved in glucose metabolism, such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase .

Transport and Distribution

As a lipid-soluble derivative of thiamine, this compound shows enhanced bioavailability after oral administration, indicating efficient transport and distribution within cells and tissues .

Subcellular Localization

This compound increases peroxisomal lipid oxidation and organelle (mitochondrial) membrane function . This suggests that this compound may be localized in the mitochondria, where it exerts its effects on glucose oxidation .

生物活性

Benfotiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention for its multifaceted biological activities, particularly in the context of metabolic diseases and neurodegenerative disorders. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and clinical findings.

This compound is chemically known as S-benzoylthiamine O-monophosphate. Upon absorption, it is dephosphorylated to form lipid-soluble S-benzoylthiamine, which enhances its bioavailability compared to thiamine. The primary mechanism of action involves increasing intracellular levels of thiamine diphosphate, a crucial cofactor for transketolase, thereby reducing advanced glycation end products (AGEs) associated with diabetic complications and oxidative stress .

Therapeutic Effects on Neurological Disorders

Recent studies have indicated that this compound may play a protective role in neurodegenerative diseases such as Alzheimer's disease (AD). A notable study involved a twelve-month trial where participants receiving this compound showed a 43% reduction in cognitive decline, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), compared to the placebo group. Additionally, the treatment resulted in a significant decrease in the clinical dementia rating score .

Table 1: Summary of Clinical Findings on this compound in Alzheimer's Disease

| Study Type | Duration | This compound Dose | Cognitive Decline Reduction | Significance Level |

|---|---|---|---|---|

| Randomized Trial | 12 months | 900 mg/day | 43% lower ADAS-Cog increase | p = 0.125 |

| 77% lower CDR worsening | p = 0.034 |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties, particularly in microglial cells. Research has shown that it can remodel activated microglia to resemble non-stimulated cells and significantly reduce pro-inflammatory mediators like TNF-α and IL-6 while enhancing IL-10 production. These effects are mediated through inhibition of key signaling pathways including ERK1/2, JNK1/2, and Akt/PKB, ultimately leading to reduced activation of NF-κB .

Impact on Diabetic Complications

In diabetic patients, this compound has been shown to improve thiamine status and reduce urinary albumin excretion (UAE), a marker for nephropathy. A double-blind study demonstrated that while there was no significant change in UAE after 12 weeks of treatment, thiamine levels increased markedly in the this compound group . Furthermore, this compound has been linked to improvements in oxidative stress markers and may enhance antioxidant defenses .

Table 2: Clinical Trials on this compound for Diabetic Complications

| Study Type | Duration | This compound Dose | Outcome Measure | Result |

|---|---|---|---|---|

| Randomized Controlled | 12 weeks | 900 mg/day | Urinary Albumin Excretion | No significant change |

| Thiamine Status | Significant increase |

Case Studies and Observational Findings

Several case studies have highlighted the potential of this compound in managing diabetic neuropathy and retinopathy. For instance, a study involving patients with type 2 diabetes showed that those treated with this compound reported improved symptoms of neuropathy without significant adverse effects . Another observational study indicated that long-term supplementation could lead to enhanced peripheral nerve function .

科学的研究の応用

Neurodegenerative Diseases

Alzheimer's Disease

Benfotiamine has shown promise in mitigating cognitive decline associated with Alzheimer’s disease. Research indicates that it can reduce amyloid plaque formation and improve cognitive functions in animal models. A study involving amyloid precursor protein/presenilin-1 transgenic mice demonstrated that this compound treatment significantly enhanced spatial memory and reduced amyloid plaque numbers after eight weeks of administration .

In a clinical trial with individuals suffering from mild cognitive impairment or mild dementia due to Alzheimer’s disease, this compound treatment resulted in a 43% lesser increase in cognitive decline as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale compared to placebo . This suggests that this compound may be effective in slowing cognitive deterioration.

Table 1: Summary of this compound's Effects on Alzheimer's Disease

| Study Type | Duration | Participants | Key Findings |

|---|---|---|---|

| Animal Model | 8 weeks | APP/PS1 mice | Enhanced spatial memory; reduced amyloid plaques |

| Clinical Trial | 12 months | 70 participants | 43% less cognitive decline in this compound group |

Diabetic Complications

This compound is primarily recognized for its role in treating diabetic complications, particularly diabetic neuropathy. It has been shown to improve nerve conduction velocity and reduce symptoms associated with diabetic peripheral neuropathy. A randomized controlled trial assessed the effects of this compound on patients with type 2 diabetes and mild to moderate symptomatic diabetic small fiber neuropathy over twelve months. The study aimed to evaluate changes in corneal nerve fiber length and other neurophysiological measures .

Table 2: Clinical Trials on this compound for Diabetic Neuropathy

| Study Type | Duration | Participants | Dosage | Key Outcomes |

|---|---|---|---|---|

| RCT | 12 months | 60 participants | 300 mg twice daily | Improvement in nerve fiber length; safety profile established |

Inflammatory Disorders

This compound exhibits significant anti-inflammatory properties, which may be beneficial in various inflammatory conditions. Research has demonstrated that it can inhibit the production of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS), suggesting a protective effect against inflammation-induced damage .

A study indicated that this compound prevents the activation of cPLA2 and reduces the release of arachidonic acid metabolites, which are critical in mediating inflammation . This positions this compound as a potential therapeutic agent for managing chronic inflammatory diseases.

Table 3: Anti-Inflammatory Effects of this compound

| Study Type | Mechanism Explored | Key Findings |

|---|---|---|

| In vitro | Macrophage response to LPS | Inhibition of inflammatory mediator release |

Alcohol Dependence

Emerging research suggests that this compound may also aid individuals with alcohol dependence by addressing thiamine deficiency often seen in chronic drinkers. Preliminary studies indicate that high doses of this compound could help reduce alcohol consumption and alleviate mental distress during recovery from alcoholism .

化学反応の分析

1.1. Phosphorylation Reaction

The primary phosphorylation method uses phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in combination with Vitamin B1 (thiamine) or its derivatives. The reaction conditions vary by patent:

The phosphorylation forms a thiamine phosphate intermediate, which is then hydrolyzed to thiamine hydrochloride. For example, in CN104418889A, PCl₃ reacts with thiamine mononitrate under vacuum to form pyrophosphoric acid, followed by hydrolysis to yield thiamine hydrochloride .

1.2. Esterification with Benzoyl Chloride

The final step involves esterification with benzoyl chloride to form this compound:

This reaction typically occurs under alkaline conditions (pH 8.0–14.0) using sodium hydroxide as the base . The resulting this compound is purified through recrystallization, yielding a white solid with >98% purity .

Metabolism and Bioavailability

This compound undergoes enzymatic hydrolysis in the body:

-

Dephosphorylation : Intestinal alkaline phosphatases convert this compound to S-benzoylthiamine .

-

Thioesterase Action : Hepatic thioesterases hydrolyze S-benzoylthiamine to thiamine .

2.1. Bioavailability Comparison

3.1. Anti-Inflammatory Effects

This compound inhibits arachidonic acid metabolism by blocking:

-

cPLA₂ Activation : Prevents AA release from membrane phospholipids .

-

COX-2/LOX-5 Enzymes : Reduces PGE₂, TXB₂, and LTB₄ production .

3.2. Antioxidant Mechanisms

| Enzyme | Effect | Citation |

|---|---|---|

| SOD2 | 3-fold mRNA upregulation | |

| CAT | 2-fold mRNA/protein increase | |

| GPx | No significant change |

3.3. Metabolic Regulation

-

Transketolase Activation : Enhances pentose phosphate pathway activity .

-

Glucose Metabolism : Increases glucose oxidation (35–70% in human myotubes) .

3.4. Neuroprotective Actions

-

Amyloid-β Reduction : Inhibits NF-κB-mediated inflammation in Alzheimer’s models .

-

Tau Phosphorylation : Reduces tau hyperphosphorylation in vitro .

4.1. Anti-Inflammatory Pathway

textgraph TD A[LPS Stimulation] --> B[COX-2/LOX-5 Activation] B --> C[PGE₂, TXB₂, LTB₄ Production] C --> D[Inflammation] E[this compound] --> F[Inhibition of cPLA₂] F --> G[Blocked AA Release] G --> H[Reduced Inflammatory Mediators] H --> I[Anti-Inflammatory Effect]

4.2. Antioxidant Pathway

textgraph TD J[LPS Stimulation] --> K[ROS Generation] K --> L[Lipid Peroxidation] L --> M[Oxidative Damage] M[this compound] --> N[Scavenging ·O₂⁻] N --> O[Upregulating SOD2/CAT] O --> P[Neutralizing ROS] P --> Q[Reduced Lipid Peroxidation] Q --> R[Antioxidant Protection]

4.3. Glucose Metabolism Pathway

textgraph TD S[this compound] --> T[Transketolase Activation] T --> U[Pentose Phosphate Pathway Enhancement] U --> V[Increased Glucose Oxidation] V --> W[Improved Insulin Synthesis] W --> X[Glucose Homeostasis]

特性

IUPAC Name |

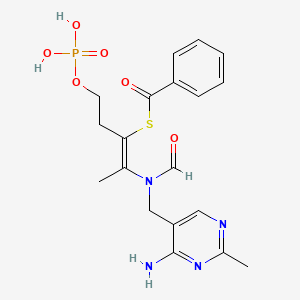

S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045433 | |

| Record name | Benfotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 | |

| Record name | Benfotiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22457-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfotiamine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022457892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92OUS2H9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。